4-Amino-2,3-difluoro-5-nitrobenzamide
Overview
Description
4-Amino-2,3-difluoro-5-nitrobenzamide, also known as 5-difluoro-2-nitro-4-aminobenzamide (DFNAB), is a compound that has been studied extensively in the scientific research field. It is a synthetic compound derived from nitrobenzene, and it is used as a building block for a variety of applications. Its unique properties make it a versatile and useful tool for researchers in a range of different fields, from biochemistry to drug development.
Scientific Research Applications
Crystal Engineering and Molecular Design
The exploration of molecular interactions such as hydrogen and halogen bonds in crystal engineering underscores the relevance of nitrobenzamide derivatives. In the study of crystal engineering with hydrogen bonds and halogen bonds, molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions showcase the structural insulation and predictability of these interactions in crystal design. These findings indicate potential applications in designing molecular assemblies and materials with specific properties Saha, Nangia, & Jaskólski, 2005.
Pharmaceutical and Medicinal Chemistry
A study on adenine–benzamide conjugates reveals the synthesis of 4-nitrobenzamide-adenine conjugates, which, upon reduction, yield 4-aminobenzamide-adenine conjugates. These conjugates have applications in pharmacology, highlighting the role of 4-amino-2,3-difluoro-5-nitrobenzamide derivatives in the development of drugs with specific DNA recognition or self-assembly capabilities Singh, 2014.
Advanced Material Synthesis
In the context of advanced materials, the solid-phase synthesis of a new class of highly substituted and functionalised benzamides demonstrates the utility of 4,5-difluoro-2-nitrobenzamide derivatives. The sequential introduction of different nucleophiles highlights the versatility of these compounds in synthesizing small organic molecules with diverse functional groups, catering to the need for polar functional materials in various applications Grimstrup & Zaragoza, 2001.
properties
IUPAC Name |
4-amino-2,3-difluoro-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O3/c8-4-2(7(11)13)1-3(12(14)15)6(10)5(4)9/h1H,10H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCFNXVWHYDULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3-difluoro-5-nitrobenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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